molecular formula C7H12F3NO3 B066018 2-(Hydroxymethyl)-1-(2,2,2-trifluoroethyl)pyrrolidine-3,4-diol CAS No. 188905-44-4

2-(Hydroxymethyl)-1-(2,2,2-trifluoroethyl)pyrrolidine-3,4-diol

Cat. No. B066018
M. Wt: 215.17 g/mol
InChI Key: ITBZTMURQMEUAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Hydroxymethyl)-1-(2,2,2-trifluoroethyl)pyrrolidine-3,4-diol (HTP) is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. HTP is a derivative of pyrrolidine, which is a heterocyclic organic compound commonly found in natural products and pharmaceuticals. HTP has been shown to exhibit various biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. In

Mechanism Of Action

The mechanism of action of 2-(Hydroxymethyl)-1-(2,2,2-trifluoroethyl)pyrrolidine-3,4-diol is not fully understood. However, it is believed that 2-(Hydroxymethyl)-1-(2,2,2-trifluoroethyl)pyrrolidine-3,4-diol exerts its biological activities by modulating various signaling pathways. 2-(Hydroxymethyl)-1-(2,2,2-trifluoroethyl)pyrrolidine-3,4-diol has been shown to inhibit the NF-κB pathway, which is a key regulator of inflammation. 2-(Hydroxymethyl)-1-(2,2,2-trifluoroethyl)pyrrolidine-3,4-diol also activates the p38 MAPK pathway, which is involved in cell proliferation and apoptosis. Furthermore, 2-(Hydroxymethyl)-1-(2,2,2-trifluoroethyl)pyrrolidine-3,4-diol has been found to inhibit the Akt/mTOR pathway, which is involved in cell growth and survival.

Biochemical And Physiological Effects

2-(Hydroxymethyl)-1-(2,2,2-trifluoroethyl)pyrrolidine-3,4-diol has been shown to exhibit various biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines and chemokines, such as TNF-α, IL-1β, and IL-6. 2-(Hydroxymethyl)-1-(2,2,2-trifluoroethyl)pyrrolidine-3,4-diol has also been shown to induce apoptosis in cancer cells and inhibit cell proliferation. Additionally, 2-(Hydroxymethyl)-1-(2,2,2-trifluoroethyl)pyrrolidine-3,4-diol has been found to inhibit the replication of various viruses, including HIV and influenza virus.

Advantages And Limitations For Lab Experiments

One of the advantages of using 2-(Hydroxymethyl)-1-(2,2,2-trifluoroethyl)pyrrolidine-3,4-diol in lab experiments is its ability to exhibit multiple biological activities. 2-(Hydroxymethyl)-1-(2,2,2-trifluoroethyl)pyrrolidine-3,4-diol has been shown to exhibit anti-inflammatory, anti-cancer, and anti-viral properties, making it a versatile compound for various research applications. However, one of the limitations of using 2-(Hydroxymethyl)-1-(2,2,2-trifluoroethyl)pyrrolidine-3,4-diol is its low solubility in aqueous solutions, which can affect its bioavailability and efficacy.

Future Directions

There are several future directions for the research of 2-(Hydroxymethyl)-1-(2,2,2-trifluoroethyl)pyrrolidine-3,4-diol. One potential area of research is the development of 2-(Hydroxymethyl)-1-(2,2,2-trifluoroethyl)pyrrolidine-3,4-diol-based therapeutics for the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Another area of research is the investigation of 2-(Hydroxymethyl)-1-(2,2,2-trifluoroethyl)pyrrolidine-3,4-diol's anti-cancer properties for the development of novel cancer therapies. Additionally, the anti-viral properties of 2-(Hydroxymethyl)-1-(2,2,2-trifluoroethyl)pyrrolidine-3,4-diol can be further explored for the development of anti-viral drugs. Further studies are also needed to elucidate the mechanism of action of 2-(Hydroxymethyl)-1-(2,2,2-trifluoroethyl)pyrrolidine-3,4-diol and its potential side effects.

Synthesis Methods

The synthesis of 2-(Hydroxymethyl)-1-(2,2,2-trifluoroethyl)pyrrolidine-3,4-diol involves the reaction of 2,2,2-trifluoroethylamine with pyrrolidine-3,4-diol in the presence of a suitable catalyst. The reaction proceeds through a nucleophilic addition-elimination mechanism, resulting in the formation of 2-(Hydroxymethyl)-1-(2,2,2-trifluoroethyl)pyrrolidine-3,4-diol. The purity of the synthesized 2-(Hydroxymethyl)-1-(2,2,2-trifluoroethyl)pyrrolidine-3,4-diol can be improved by using various purification techniques, such as column chromatography and recrystallization.

Scientific Research Applications

2-(Hydroxymethyl)-1-(2,2,2-trifluoroethyl)pyrrolidine-3,4-diol has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and chemokines. 2-(Hydroxymethyl)-1-(2,2,2-trifluoroethyl)pyrrolidine-3,4-diol has also been found to have anti-cancer properties by inducing apoptosis and inhibiting cell proliferation. Additionally, 2-(Hydroxymethyl)-1-(2,2,2-trifluoroethyl)pyrrolidine-3,4-diol has been shown to have anti-viral properties by inhibiting the replication of various viruses, including HIV and influenza virus.

properties

CAS RN

188905-44-4

Product Name

2-(Hydroxymethyl)-1-(2,2,2-trifluoroethyl)pyrrolidine-3,4-diol

Molecular Formula

C7H12F3NO3

Molecular Weight

215.17 g/mol

IUPAC Name

2-(hydroxymethyl)-1-(2,2,2-trifluoroethyl)pyrrolidine-3,4-diol

InChI

InChI=1S/C7H12F3NO3/c8-7(9,10)3-11-1-5(13)6(14)4(11)2-12/h4-6,12-14H,1-3H2

InChI Key

ITBZTMURQMEUAL-UHFFFAOYSA-N

SMILES

C1C(C(C(N1CC(F)(F)F)CO)O)O

Canonical SMILES

C1C(C(C(N1CC(F)(F)F)CO)O)O

synonyms

3,4-Pyrrolidinediol, 2-(hydroxymethyl)-1-(2,2,2-trifluoroethyl)- (9CI)

Origin of Product

United States

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